molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 178885-60-4

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B063721
CAS No.: 178885-60-4
M. Wt: 148.17 g/mol
InChI Key: IYQKHZOGAWOVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

This compound interacts with its targets by decreasing NF-kappa-B DNA-binding activity and inhibiting NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

The compound affects the NF-kappa-B signaling pathway, which plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappa-B has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of DNA damage, gene mutation, and chromosomal anomalies . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.

Preparation Methods

The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:

Industrial production methods often employ eco-friendly and efficient synthetic routes, such as air oxidation in aqueous media, to produce 2-substituted-1H-imidazo[4,5-b]pyridines .

Chemical Reactions Analysis

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted imidazopyridines and their derivatives .

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

Biological Activity

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound belonging to the imidazopyridine class. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology, particularly in the fields of oncology and immunology. Understanding its mechanisms of action and biological interactions is crucial for developing therapeutic strategies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Estrogen Receptor Alpha (ERα) : The compound has been shown to bind to ERα, influencing various signaling pathways related to cell growth and differentiation.
  • Nuclear Receptor Coactivator 2 (NCOA2) : It modulates the activity of NCOA2, which is involved in transcriptional regulation.

Inhibition of NF-kappa-B Pathway

This compound inhibits NF-kappa-B-mediated transcription by decreasing its DNA-binding activity. This action affects the immune response and inflammation pathways, potentially offering therapeutic benefits in autoimmune diseases and cancer treatment .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that it may inhibit tumor cell proliferation through various mechanisms. For example, studies have shown significant antiproliferative effects against several cancer cell lines, including HCT116 (GI50 = 2.30 μM) and MV4-11 (GI50 = 0.299 μM) .
  • Antitubercular Properties : In vitro studies have demonstrated that derivatives of imidazopyridine compounds can target Mycobacterium tuberculosis, with some analogues showing minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L .
  • Anti-inflammatory Effects : The compound has been reported to inhibit the production of inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, the introduction of methyl groups at specific positions enhances bioactivity. A summary of notable derivatives and their activities is presented in Table 1.

Compound DerivativeActivity TypeIC50/EC50 Values
5cAntitubercularMIC = 0.6 μmol/L
5gAntitubercularMIC = 0.5 μmol/L
28cAnticancerGI50 = 2.30 μM
7bFungicidalEC50 = 4.00 mg/L

Case Studies

Several studies have investigated the biological implications of this compound:

  • Anticancer Studies : A study focused on the antiproliferative effects against various cancer cell lines highlighted that modifications at the para position with -NO2 groups significantly improved activity (IC50 values as low as 4.9 nM) .
  • Antitubercular Research : The synthesis of novel imidazopyridine derivatives targeting DprE1 enzyme showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for developing new antitubercular agents .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that this compound could effectively reduce cytokine production, suggesting its utility in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which may enhance its bioavailability and therapeutic efficacy. The stability and metabolic pathways are critical for determining its clinical applicability .

Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKHZOGAWOVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.